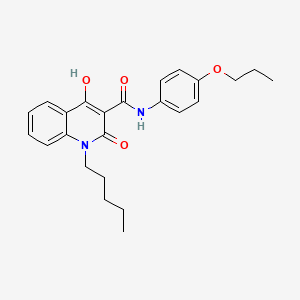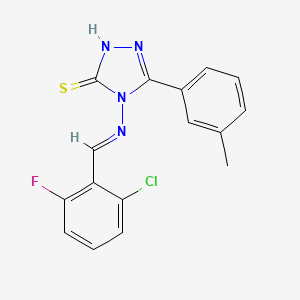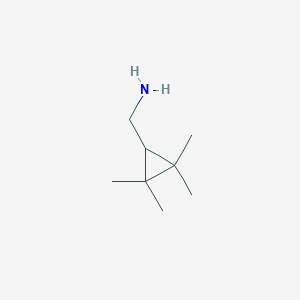
(2,2,3,3-Tetramethylcyclopropyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,2,3,3-Tetramethylcyclopropyl)methanamine: is a cyclic amine compound known for its unique structural properties and potential applications in various scientific fields. The compound is characterized by a cyclopropyl ring substituted with four methyl groups and an amine group attached to a methylene bridge. This structure imparts significant steric hindrance and stability, making it an interesting subject for research and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,2,3,3-Tetramethylcyclopropyl)methanamine typically involves the cyclopropanation of suitable precursors followed by amination. One common method includes the reaction of 2,2,3,3-tetramethylcyclopropylcarboxaldehyde with ammonia or primary amines under reductive amination conditions. This process often employs reducing agents such as sodium cyanoborohydride or hydrogen in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of catalysts, solvents, and reaction conditions is optimized to maximize yield and purity while minimizing costs and environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
(2,2,3,3-Tetramethylcyclopropyl)methanamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oximes or nitriles under specific conditions.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides, imines, or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are employed.
Substitution: Reagents such as acyl chlorides, aldehydes, or ketones are used in the presence of suitable catalysts.
Major Products Formed
Oxidation: Oximes, nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Amides, imines, and other derivatives.
Applications De Recherche Scientifique
(2,2,3,3-Tetramethylcyclopropyl)methanamine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of novel compounds with unique structural features.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (2,2,3,3-Tetramethylcyclopropyl)methanamine involves its interaction with molecular targets through its amine group. This interaction can lead to the formation of hydrogen bonds, ionic interactions, or covalent modifications, depending on the specific target and conditions. The compound’s steric hindrance and stability also play a crucial role in its reactivity and selectivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2,2,3,3-Tetramethylcyclopropyl)methanone: Similar in structure but contains a ketone group instead of an amine.
(2,2,3,3-Tetramethylcyclopropyl)methanol: Contains a hydroxyl group instead of an amine.
(2,2,3,3-Tetramethylcyclopropyl)methylamine: Similar but with a different substitution pattern on the cyclopropyl ring.
Uniqueness
(2,2,3,3-Tetramethylcyclopropyl)methanamine is unique due to its specific substitution pattern and the presence of an amine group, which imparts distinct chemical and physical properties. Its steric hindrance and stability make it a valuable compound for various applications, distinguishing it from other similar compounds .
Propriétés
Formule moléculaire |
C8H17N |
|---|---|
Poids moléculaire |
127.23 g/mol |
Nom IUPAC |
(2,2,3,3-tetramethylcyclopropyl)methanamine |
InChI |
InChI=1S/C8H17N/c1-7(2)6(5-9)8(7,3)4/h6H,5,9H2,1-4H3 |
Clé InChI |
BXXKXEVHAQMPKM-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(C1(C)C)CN)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


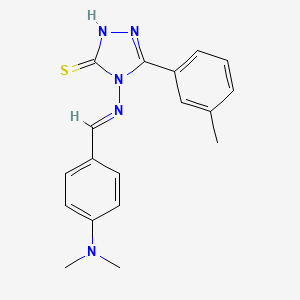
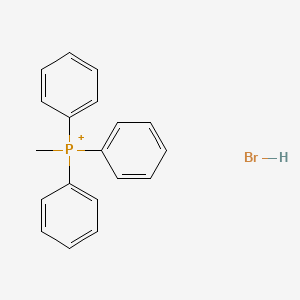




![ethyl 2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carboxylate](/img/structure/B12054610.png)
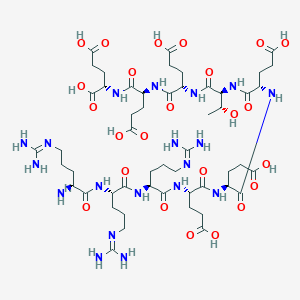
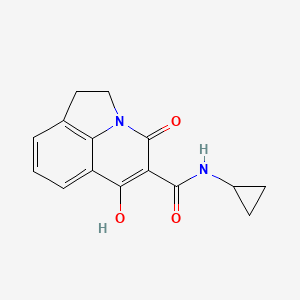
![1,3-bis[(1S)-2,2-dimethyl-1-(2-methylphenyl)propyl]imidazol-1-ium;iodide](/img/structure/B12054625.png)

